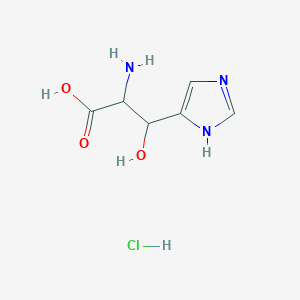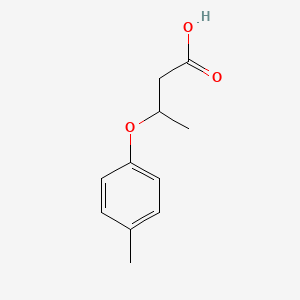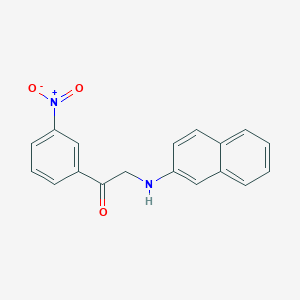
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) is a derivative of the amino acid histidine This compound is characterized by the presence of a hydroxyl group on the beta carbon and a monohydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) typically involves the hydroxylation of D-histidine. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the selective hydroxylation at the beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its monohydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to D-histidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield beta-keto-D-histidine, while substitution reactions can produce various beta-substituted derivatives of D-histidine.
Aplicaciones Científicas De Investigación
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl group on the beta carbon can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity and function. This compound may also influence cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Histidine: The L-enantiomer of histidine, which has different biological activity and properties.
Beta-hydroxy-L-histidine: The L-enantiomer of the beta-hydroxy derivative, which may have different reactivity and applications.
Histidine derivatives: Other derivatives of histidine, such as methylated or acetylated forms, which have unique properties and uses.
Uniqueness
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) is unique due to its specific stereochemistry and the presence of the hydroxyl group on the beta carbon. This structural feature distinguishes it from other histidine derivatives and contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10ClN3O3 |
|---|---|
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-4(6(11)12)5(10)3-1-8-2-9-3;/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12);1H |
Clave InChI |
LQDUIZNPJZDBTI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)C(C(C(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B14790896.png)
![7-[5-(3-Hydroxyoctylidene)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14790903.png)
![methyl 5-[[[3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate](/img/structure/B14790905.png)

![Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-](/img/structure/B14790923.png)

![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14790941.png)
![{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea](/img/structure/B14790943.png)

![7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one](/img/structure/B14790953.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790969.png)

![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
